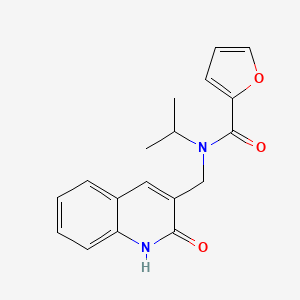
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide, also known as HQNO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. HQNO is a member of the family of quinolone compounds, which are known for their antibacterial and antifungal properties. However, HQNO has been found to have unique properties that make it an attractive candidate for use in a variety of research applications.
Mécanisme D'action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a variety of therapeutic activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by the substitution on the heterocyclic pyridine ring .
Action Environment
The activity of quinoline derivatives is known to depend on the substitution on the heterocyclic pyridine ring .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is its ability to disrupt biofilm formation, which makes it a valuable tool for studying the mechanisms of bacterial resistance to antibiotics. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to have a broad spectrum of activity against a variety of bacterial and fungal species, making it a versatile tool for researchers. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide in lab experiments. For example, the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is not fully understood, which makes it difficult to interpret experimental results. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to have toxic effects on some cell types, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide. One area of interest is the development of new antibiotics that are able to disrupt biofilm formation. N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide may serve as a valuable starting point for the development of such drugs. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new diagnostic tools that make use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide's ability to disrupt bacterial signaling pathways.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process typically begins with the reaction of 2-hydroxy-3-methylbenzaldehyde with isopropylamine to form an intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid to produce the final product, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide as a tool to study bacterial biofilms. Biofilms are complex communities of bacteria that are highly resistant to antibiotics and other traditional forms of treatment. N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to disrupt biofilm formation and increase the susceptibility of bacteria to antibiotics, making it a potentially valuable tool in the fight against antibiotic-resistant infections.
Propriétés
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)20(18(22)16-8-5-9-23-16)11-14-10-13-6-3-4-7-15(13)19-17(14)21/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGUOUVSGYYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


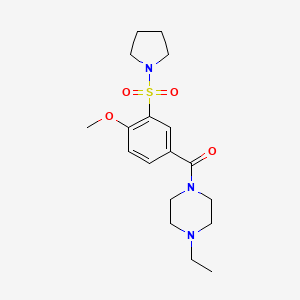


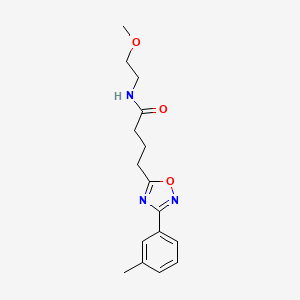

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
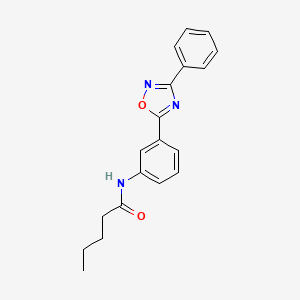
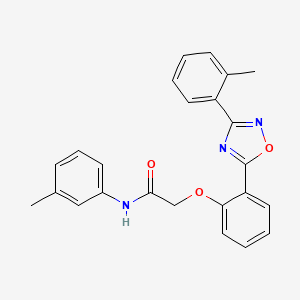
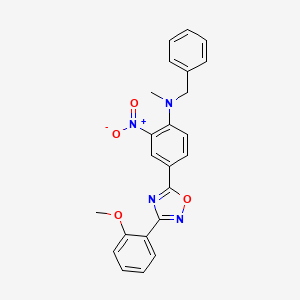



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)